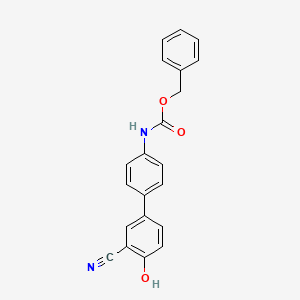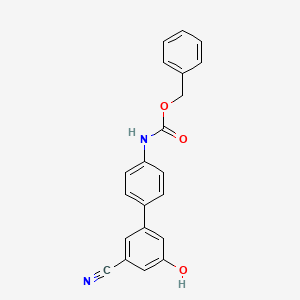![molecular formula C18H18N2O3S B6377410 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261994-12-0](/img/structure/B6377410.png)
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound that features a cyano group, a piperidinylsulfonyl group, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinylsulfonyl Intermediate: The piperidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the piperidinylsulfonyl intermediate.
Coupling with Phenyl Group: The piperidinylsulfonyl intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Phenol Formation: The final step involves the formation of the phenolic group through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and piperidinylsulfonyl group are key functional groups that interact with the target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.
3-Cyano-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-13-14-10-16(12-17(21)11-14)15-4-6-18(7-5-15)24(22,23)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNPEBKFDASLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685020 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-12-0 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377334.png)
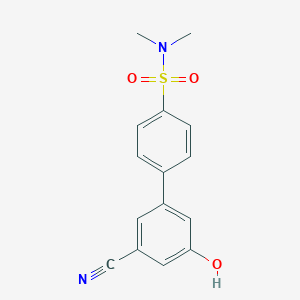
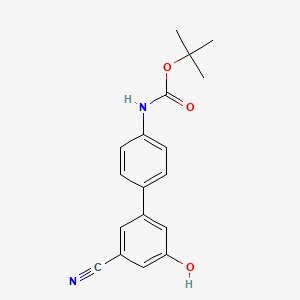
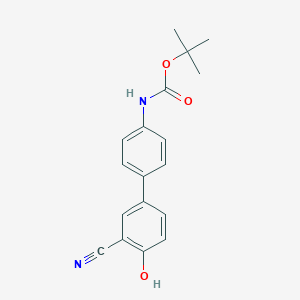

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6377380.png)
![5-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6377381.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6377388.png)
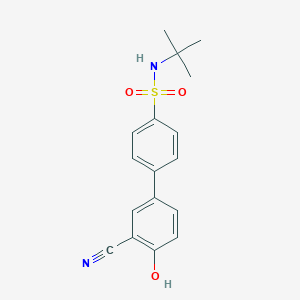
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377396.png)
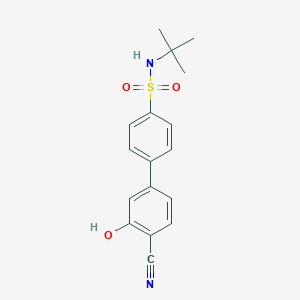
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377404.png)
